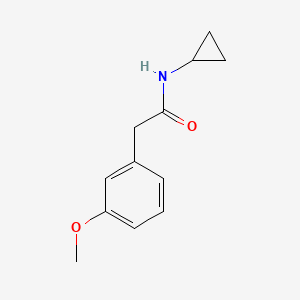
N-cyclopropyl-2-(3-methoxyphenyl)acetamide
Descripción general
Descripción
“N-cyclopropyl-2-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C12H15NO2 . It is a member of methoxybenzenes and a member of acetamides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to the nitrogen atom of an acetamide group. The acetamide group is also attached to a 3-methoxyphenyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 205.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Pharmacological Mechanisms and Therapeutic Uses
Analgesic Mechanisms of Acetaminophen
Acetaminophen's analgesic effects are partially attributed to its metabolite AM404, which acts on the TRPV1 and cannabinoid receptors, indicating a complex mechanism beyond COX inhibition, involving brain and spinal actions (Ohashi & Kohno, 2020).
Paracetamol Metabolism and Genetic Variability
Metabolic pathways for paracetamol include glucuronidation, sulfation, and oxidation. Genetic differences in metabolism suggest variability in drug efficacy and toxicity risks, highlighting the importance of understanding genetic profiles in drug response (Zhao & Pickering, 2011).
Pediatric Considerations for Paracetamol Use
In children, paracetamol's effect compartment is primarily the central nervous system, with dosage and route considerations varying based on the intended therapeutic outcome. Toxicity risks underscore the need for optimized administration (Marzuillo, Guarino, & Barbi, 2014).
Environmental and Toxicological Considerations
Acetaminophen in the Environment
The presence of acetaminophen in water sources and its transformation into various intermediates pose challenges for environmental monitoring and treatment technologies, necessitating advancements in removal and degradation methods (Vo et al., 2019).
Toxicity Mechanisms and Mitigation Strategies
Understanding acetaminophen's toxicodynamic aspects, including its metabolite NAPQI and effects on liver and mitochondrial proteins, is crucial for developing new therapeutic strategies to mitigate toxicity (Franco & Malonn, 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-4-2-3-9(7-11)8-12(14)13-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHPLWTBOPIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


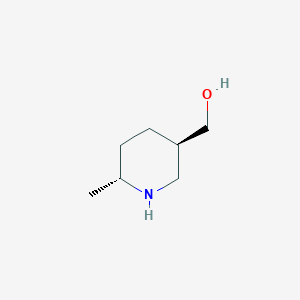
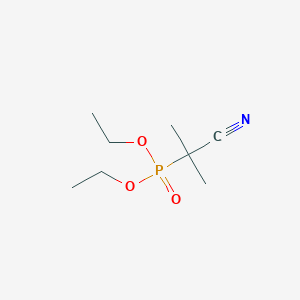
![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)


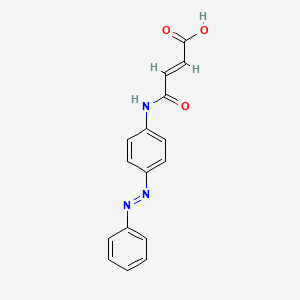
![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)


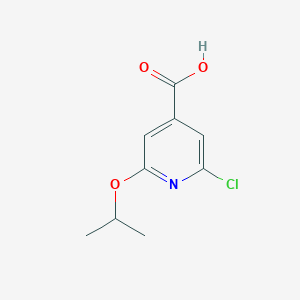
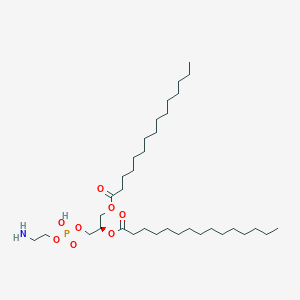


![4-{[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3080721.png)
